Taurocyamine

Overview

Description

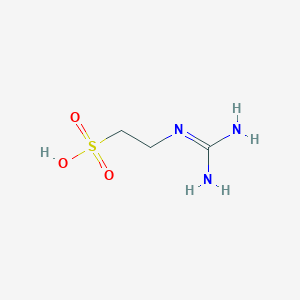

Guanidinoethyl sulfonate, also known as taurocyamine, is a structural analogue of taurine. It is a compound of interest due to its ability to act as a competitive inhibitor of taurine transport. This compound is known for inducing significant urinary taurine excretion, leading to a decrease in tissue taurine content .

Mechanism of Action

Target of Action

Taurocyamine primarily targets This compound Kinase (TK) . TK is an enzyme found in invertebrate animals, including helminthic parasites . It plays a crucial role in ATP buffering in cells . In the case of Clonorchis sinensis, a parasite causing endemic clonorchiasis in East Asian countries, TK is an important enzyme in energy generation and homeostasis .

Mode of Action

This compound interacts with its target, TK, resulting in significant changes. The TK enzyme shows enzymatic activity and specificity toward this compound . Certain residues of TK, specifically R58, I60, and Y84 of domain 1, and H60, I63, and Y87 of domain 2, participate in binding this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of ATP and this compound into ADP and N-phosphothis compound . This reaction is catalyzed by TK . The process plays a significant role in energy generation and homeostasis, particularly in organisms like Clonorchis sinensis .

Pharmacokinetics

It’s known that tk, the primary target of this compound, is abundantly distributed in the locomotive and reproductive organs of clonorchis sinensis .

Result of Action

The interaction of this compound with TK results in the production of ADP and N-phosphothis compound . This process contributes to energy generation and homeostasis in organisms like Clonorchis sinensis . The enzyme TK, which is specific to this compound, is considered a promising anti-Clonorchis sinensis drug target .

Action Environment

The action of this compound is influenced by the environment within the organism. For instance, in Clonorchis sinensis, TK (the target of this compound) is stably expressed in both the adult and metacercariae stages . .

Biochemical Analysis

Biochemical Properties

Taurocyamine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound Kinase (TK), which plays a crucial role in ATP buffering in cells . The interaction between this compound and TK is essential for energy generation and homeostasis in organisms like Clonorchis sinensis .

Cellular Effects

This compound influences cell function in several ways. It is involved in cell signaling pathways, gene expression, and cellular metabolism . In Clonorchis sinensis, this compound is distributed abundantly in the locomotive and reproductive organs, indicating its importance in these cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with TK, leading to enzyme activation and changes in gene expression . This interaction is crucial for the functioning of the enzyme and the overall energy metabolism of the cell .

Temporal Effects in Laboratory Settings

Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like TK and plays a role in ATP buffering, which is crucial for energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Current studies are investigating the potential transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidinoethyl sulfonate can be synthesized through the reaction of ethylene diamine with methyl methanesulfonate. The reaction typically involves controlling the temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of guanidinoethyl sulfonate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to maintain product purity and yield. The compound is often produced in solid form and stored under specific conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Guanidinoethyl sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different sulfonate derivatives.

Reduction: Reduction reactions can modify the guanidino group, leading to different amine derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various sulfonate and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Guanidinoethyl sulfonate has several scientific research applications:

Chemistry: It is used as a tool to study taurine transport and metabolism.

Biology: The compound is used to investigate the role of taurine in various biological processes, including osmoregulation and synaptic plasticity.

Medicine: Guanidinoethyl sulfonate is used in research related to taurine deficiency and its effects on fetal development.

Comparison with Similar Compounds

Taurocyamine: Another name for guanidinoethyl sulfonate, highlighting its structural similarity to taurine.

Amidino taurine: A compound with similar properties and functions.

Guanidinoethane sulfonate: Often used interchangeably with guanidinoethyl sulfonate.

Uniqueness: Guanidinoethyl sulfonate is unique due to its specific action as a taurine transport inhibitor and its ability to induce taurine deficiency in biological systems. This makes it a valuable tool in research related to taurine metabolism and its physiological roles .

Biological Activity

Taurocyamine, a guanidino-taurine analogue, has garnered attention for its biological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and relevant research findings.

This compound is synthesized from taurine and hypotaurine metabolism and is characterized by its alkaline properties. It functions primarily as an endogenous "alkaline shifter," effectively reducing intracellular lactic acidosis in brain tissue during anoxic conditions. This pH shift is believed to protect against the harmful effects associated with lactic acidosis, particularly in neuronal cells .

Key Chemical Properties:

- Molecular Formula: C₄H₁₃N₅O₃S

- Molecular Weight: 175.23 g/mol

- pKa: Strongest basicity at approximately 11.77 .

Biological Effects

-

Inhibition of Taurine Transport:

This compound has been identified as an inhibitor of taurine transport in the brain, which may influence various neurological processes . This inhibition can affect neurotransmission and cellular signaling pathways. -

Glycine Receptor Antagonism:

It acts as a glycine receptor antagonist, suggesting a role in modulating excitatory neurotransmission. This property may have implications for conditions such as epilepsy or other neurological disorders where glycine receptors are involved . -

Renal Function:

Elevated plasma levels of this compound have been noted in patients with chronic renal failure, indicating a potential biomarker for renal dysfunction . Its role in renal physiology remains an area for further exploration.

Case Studies and Experimental Data

A variety of studies have examined the biological activity of this compound:

-

Study on Mitochondrial this compound Kinase:

Research has identified amino acid residues crucial for this compound binding in mitochondrial this compound kinase from Arenicola brasiliensis. Mutations at specific sites (Y84E and Y87E) demonstrated significant reductions in affinity and catalytic activity, highlighting the importance of these residues in enzymatic function . -

Impact on Brain Metabolism:

A study indicated that this compound effectively mitigates lactic acidosis during hypoxic conditions in neuronal cells, suggesting therapeutic potential for ischemic brain injuries . -

Comparative Analysis of Phosphagen Systems:

This compound's role within the phosphagen system has been compared to other kinases like creatine kinase, revealing evolutionary adaptations that enhance its functional specificity in certain organisms .

Data Table: Summary of Key Studies on this compound

Properties

IUPAC Name |

2-(diaminomethylideneamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLRIMRKZBSSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202654 | |

| Record name | Taurocyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

39 mg/mL at 21 °C | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

543-18-0 | |

| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurocyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurocyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.